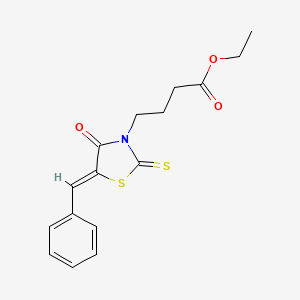

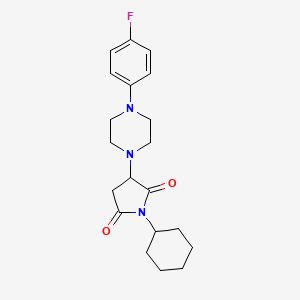

![molecular formula C22H26Cl2N2O3 B2510663 1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one CAS No. 756105-08-5](/img/structure/B2510663.png)

1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is related to a family of drugs known as antipsychotics, specifically aripiprazole . It is a derivative of 2,3-Dichlorophenylpiperazine (2,3-DCPP), a precursor in the synthesis of aripiprazole .

Synthesis Analysis

The synthesis of related compounds often involves reactions such as condensation . For example, the synthesis of aripiprazole involves the condensation of cyanuric chloride with aniline .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a piperazine ring substituted with a 2,3-dichlorophenyl group and a 4-hydroxypropoxyphenylpropanone group .Chemical Reactions Analysis

The reactions involved in the synthesis of related compounds are often monitored by thin-layer chromatography .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like 2,3-DCPP include a brown oil appearance, a density of 1.272g/cm3, a melting point of 242 to 244 °C, and a boiling point of 365.1 °C at 760mmHg .Scientific Research Applications

- Process : Researchers have developed a continuous flow microreactor system for the nitration of this intermediate, achieving higher yields and improved reaction efficiency compared to traditional batch reactors .

- Relevance : Researchers have explored the use of 1-(4-{3-[4-(2,5-DCPP)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one as a precursor for synthesizing 1,4-dithiane-2,5-diol derivatives .

- Potential : Further investigations could explore the cytotoxic potential of derivatives containing the 2,5-DCPP moiety .

- Interest in Indole Derivatives : Researchers have studied the pharmacological activities of various indole derivatives, including those with structural similarities to 1-(4-{3-[4-(2,5-DCPP)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one .

Herbicide Synthesis

Synthon for 1,4-Dithiane-2,5-diol

Cytotoxic Properties

Indole Derivatives

Antioxidant Properties

Mechanism of Action

Target of Action

The primary target of 1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one is the serotonin receptor and histamine H1 receptors . These receptors play a crucial role in regulating mood, appetite, and sleep, among other functions.

Mode of Action

1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one acts as a serotonergic agonist and H1-receptor antagonist . As a serotonergic agonist, it binds to serotonin receptors, mimicking the effects of serotonin and stimulating the physiological activity at the cell receptors.

Result of Action

The molecular and cellular effects of 1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one’s action are primarily related to its interaction with serotonin and histamine H1 receptors. By acting as a serotonergic agonist, it can potentially enhance mood and reduce anxiety. As an H1-receptor antagonist, it may help alleviate allergic reactions and promote sleep .

properties

IUPAC Name |

1-[4-[3-[4-(2,5-dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26Cl2N2O3/c1-2-22(28)16-3-6-19(7-4-16)29-15-18(27)14-25-9-11-26(12-10-25)21-13-17(23)5-8-20(21)24/h3-8,13,18,27H,2,9-12,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTYMFFYYDAVHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

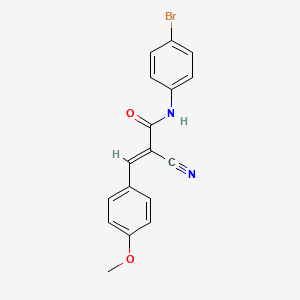

![8-[6-Chloro-2-(methylsulfanyl)pyridine-3-carbonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2510583.png)

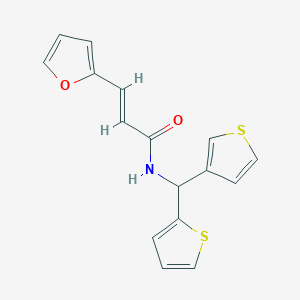

![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methylphenyl)prop-2-enamide](/img/structure/B2510584.png)

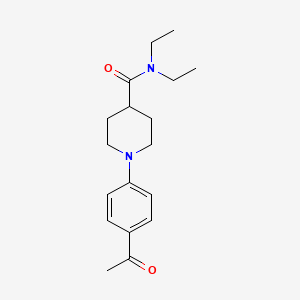

![(Z)-ethyl 1-benzyl-5-oxo-2-(pivaloylimino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2510595.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl propionate](/img/structure/B2510596.png)

![2-cyano-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-(triphenyl-lambda~5~-phosphanylidene)acetamide](/img/structure/B2510603.png)